- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,

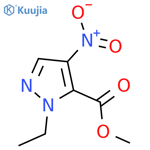

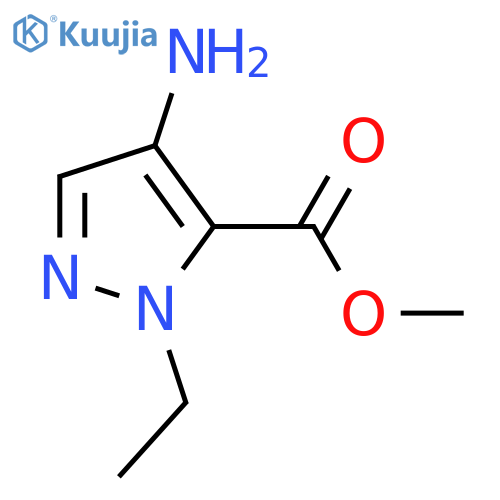

Cas no 923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate)

923283-57-2 structure

Produktname:methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

CAS-Nr.:923283-57-2

MF:C7H11N3O2

MW:169.181141138077

MDL:MFCD16619951

CID:737851

PubChem ID:54775640

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-amino-1-ethyl-1H-Pyrazole-5-carboxylic acid methyl ester

- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-ethyl-, methyl ester

- methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

- methyl 4-amino-2-ethylpyrazole-3-carboxylate

- methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

- Methyl4-amino-1-ethyl-1H-pyrazole-5-carboxylate

- DTXSID10716766

- JKUAKLZRAQWJFV-UHFFFAOYSA-N

- EN300-255782

- DA-32521

- AS-48753

- AKOS005265091

- CS-0242821

- SCHEMBL569285

- SY209922

- 923283-57-2

- F53209

- MFCD16619951

-

- MDL: MFCD16619951

- Inchi: 1S/C7H11N3O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3,8H2,1-2H3

- InChI-Schlüssel: JKUAKLZRAQWJFV-UHFFFAOYSA-N

- Lächelt: O=C(C1N(CC)N=CC=1N)OC

Berechnete Eigenschaften

- Genaue Masse: 169.085126602g/mol

- Monoisotopenmasse: 169.085126602g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 12

- Anzahl drehbarer Bindungen: 3

- Komplexität: 174

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 70.1Ų

- XLogP3: 0.6

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303+H313+H333

- Warnhinweis: P264+P280+P305+P351+P338+P337+P313

- Sicherheitshinweise: H303+H313+H333

- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6896-250MG |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 97% | 250MG |

¥ 1,821.00 | 2023-04-12 | |

| Enamine | EN300-255782-2.5g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 2.5g |

$2089.0 | 2024-06-19 | |

| abcr | AB511662-500 mg |

Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate; . |

923283-57-2 | 500MG |

€981.40 | 2023-04-18 | ||

| TRC | M288483-50mg |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 50mg |

$ 185.00 | 2022-06-04 | ||

| TRC | M288483-10mg |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 10mg |

$ 50.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1098328-500MG |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 97% | 500mg |

$405 | 2024-07-21 | |

| Chemenu | CM391223-10g |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate |

923283-57-2 | 95%+ | 10g |

$4140 | 2023-01-03 | |

| Enamine | EN300-255782-0.1g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 0.1g |

$348.0 | 2024-06-19 | |

| Enamine | EN300-255782-0.25g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 0.25g |

$496.0 | 2024-06-19 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11544-5g |

methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate |

923283-57-2 | 95% | 5g |

$1661 | 2023-09-07 |

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 14 h, rt

Referenz

- Pyrazolo-heteroaryl derivative, preparation method and medical use, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 50 psi, rt

Referenz

- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referenz

- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referenz

- Preparation of fused heterocyclic compounds as phosphodiesterase 10A inhibitors, World Intellectual Property Organization, , ,

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Raw materials

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Preparation Products

methyl 4-amino-2-ethyl-pyrazole-3-carboxylate Verwandte Literatur

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

923283-57-2 (methyl 4-amino-2-ethyl-pyrazole-3-carboxylate) Verwandte Produkte

- 871322-93-9(3-methyl-N-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

- 1421325-54-3({1-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ylpyrrolidin-3-yl}methanol)

- 1784558-08-2(1-(3-methylphenyl)imidazo1,5-apyridine-3-carboxylic acid)

- 2309798-92-1(2-chloro-N-2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylbenzene-1-sulfonamide)

- 2091407-77-9(5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazol-4-amine)

- 1160502-43-1(Tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate)

- 1393330-60-3(4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid)

- 1384427-84-2(N2,N2,N3-trimethylpyridine-2,3-diamine hydrochloride)

- 677749-61-0(N-(4-Fluorobenzyl)-5-iodo-2,6-dimethyl-4-pyrimidinamine)

- 681481-03-8(propyl 3-(5Z)-5-(2-methoxyphenyl)methylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-ylpropanoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:923283-57-2)methyl 4-amino-2-ethyl-pyrazole-3-carboxylate

Reinheit:99%

Menge:1g

Preis ($):621.0